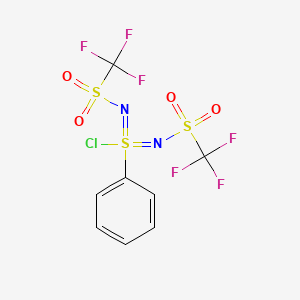![molecular formula C21H20 B12554877 2,3-Dibenzylidenebicyclo[2.2.1]heptane CAS No. 192931-13-8](/img/structure/B12554877.png)
2,3-Dibenzylidenebicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibenzylidenebicyclo[221]heptane is an organic compound with the molecular formula C21H20 It is a derivative of bicyclo[221]heptane, featuring two benzylidene groups attached to the 2 and 3 positions of the bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibenzylidenebicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with benzaldehyde under basic conditions. A common method includes the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction, leading to the formation of the dibenzylidene derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions: 2,3-Dibenzylidenebicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzylidene groups to benzyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of benzyl-substituted bicyclo[2.2.1]heptane
Substitution: Formation of halogenated or nitrated derivatives
科学研究应用
2,3-Dibenzylidenebicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 2,3-Dibenzylidenebicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. The compound’s structural features allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its benzylidene groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
相似化合物的比较
2,3-Dimethylenebicyclo[2.2.1]heptane: Similar bicyclic structure but with methylene groups instead of benzylidene groups.
2,7-Diazabicyclo[2.2.1]heptane: Contains nitrogen atoms in the bicyclic structure, offering different chemical reactivity and applications.
Bicyclo[2.2.1]heptane Derivatives: Various derivatives with different substituents at the 2 and 3 positions.
Uniqueness: 2,3-Dibenzylidenebicyclo[221]heptane is unique due to its benzylidene groups, which provide distinct chemical reactivity and potential biological activities compared to other bicyclo[221]heptane derivatives
属性
CAS 编号 |
192931-13-8 |
|---|---|
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
2,3-dibenzylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C21H20/c1-3-7-16(8-4-1)13-20-18-11-12-19(15-18)21(20)14-17-9-5-2-6-10-17/h1-10,13-14,18-19H,11-12,15H2 |
InChI 键 |
FQYFPMOPMWYWQY-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1C(=CC3=CC=CC=C3)C2=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)

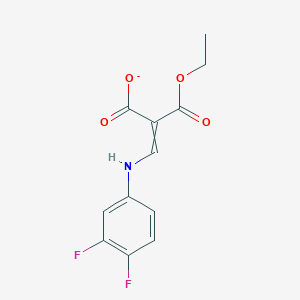
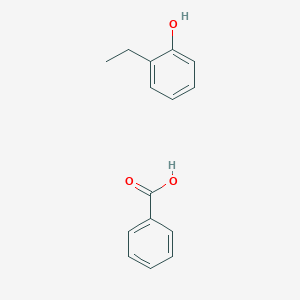
![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)
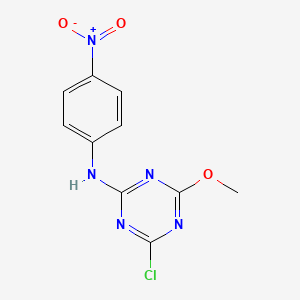
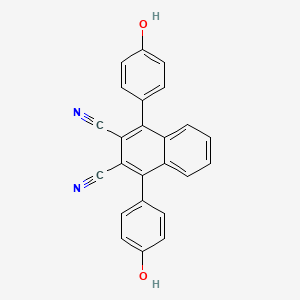


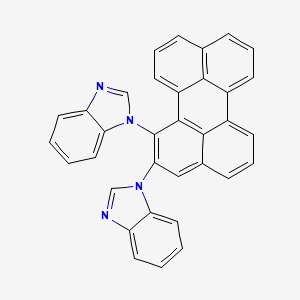
![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
